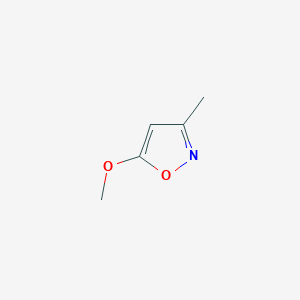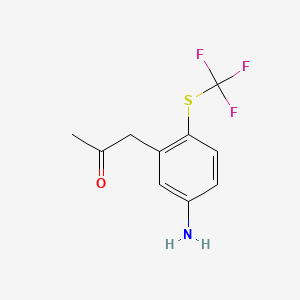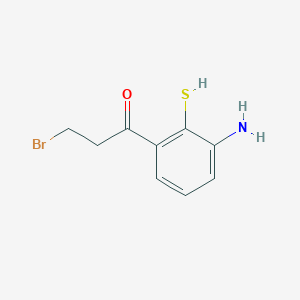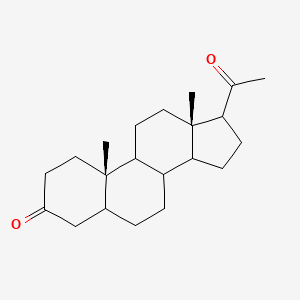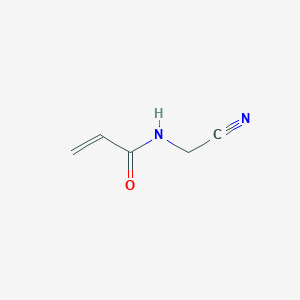
5-(Dimethylamino)-2-((dimethylamino)methylene)-3-oxopent-4-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dimethylamino)-2-((dimethylamino)methylene)-3-oxopent-4-enenitrile is a complex organic compound known for its unique chemical structure and reactivity. It is characterized by the presence of multiple functional groups, including dimethylamino, methylene, oxo, and nitrile groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-((dimethylamino)methylene)-3-oxopent-4-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of dimethylamine with a suitable precursor, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of advanced catalytic systems and automated reaction monitoring ensures consistent product quality and minimizes waste .
Análisis De Reacciones Químicas
Types of Reactions
5-(Dimethylamino)-2-((dimethylamino)methylene)-3-oxopent-4-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Aplicaciones Científicas De Investigación
5-(Dimethylamino)-2-((dimethylamino)methylene)-3-oxopent-4-enenitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 5-(Dimethylamino)-2-((dimethylamino)methylene)-3-oxopent-4-enenitrile involves interactions with specific molecular targets and pathways. The compound’s functional groups enable it to participate in various chemical reactions, influencing biological processes at the molecular level. These interactions can modulate enzyme activities, receptor binding, and signal transduction pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylenamino ketones: These compounds share structural similarities and are used as synthons for various heterocycles.
Dimethylaminopyridine: Known for its catalytic properties in organic synthesis.
Methylene blue: A versatile dye with applications in photochemical reactions
Uniqueness
5-(Dimethylamino)-2-((dimethylamino)methylene)-3-oxopent-4-enenitrile stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility.
Propiedades
Fórmula molecular |
C10H15N3O |
|---|---|
Peso molecular |
193.25 g/mol |
Nombre IUPAC |
(E,2E)-5-(dimethylamino)-2-(dimethylaminomethylidene)-3-oxopent-4-enenitrile |
InChI |
InChI=1S/C10H15N3O/c1-12(2)6-5-10(14)9(7-11)8-13(3)4/h5-6,8H,1-4H3/b6-5+,9-8+ |
Clave InChI |
MAQMWCBTQFYCPL-HHWLVVFRSA-N |
SMILES isomérico |
CN(C)/C=C/C(=O)/C(=C/N(C)C)/C#N |
SMILES canónico |
CN(C)C=CC(=O)C(=CN(C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


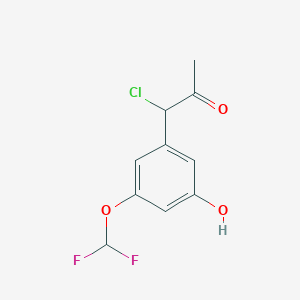

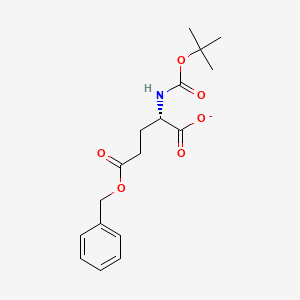
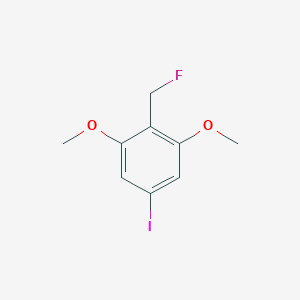
![Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate](/img/structure/B14058245.png)


